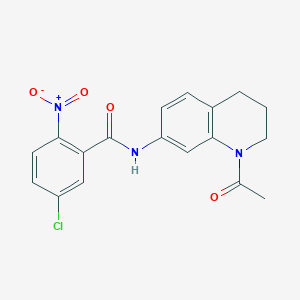

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an acetyl group at the 1-position and a 5-chloro-2-nitrobenzamide moiety at the 7-position.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-chloro-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-4-6-14(10-17(12)21)20-18(24)15-9-13(19)5-7-16(15)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPQSDIIPHINPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-acetyl-1,2,3,4-tetrahydroquinoline, which is then reacted with 5-chloro-2-nitrobenzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction of the nitro group can yield corresponding amine derivatives.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer activity. Studies have shown that modifications to the tetrahydroquinoline structure can enhance potency against various cancer cell lines. Specifically, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide has demonstrated cytotoxic effects against breast and colon cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial and fungal strains. For instance, it has been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin .

Study on Anticancer Activity

In a notable study published in RSC Advances, researchers synthesized various tetrahydroquinoline derivatives and assessed their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing the anticancer activity of these compounds .

Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of several quinoline derivatives. The results demonstrated that compounds with similar structural features to this compound showed strong inhibition against both Gram-positive and Gram-negative bacteria. The findings highlighted the potential for these compounds to serve as lead structures for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Biological Activity : AG0001YQ’s safety profile suggests moderate toxicity, but the target compound’s nitro group may necessitate stricter handling protocols.

- Synthetic Feasibility : The acetyl group in the target compound may simplify synthesis compared to bulkier isobutyryl derivatives.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 371.85 g/mol. The presence of the nitro group is particularly noteworthy as it influences the compound's biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that compounds containing the tetrahydroquinoline structure exhibit notable antimicrobial properties. For example, derivatives with nitro groups have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.78 μM attributed to the nitro moiety's role in enhancing interaction with bacterial enzymes .

2. Anticancer Properties

This compound has been studied for its potential anticancer effects. The compound's ability to inhibit angiogenesis—a crucial process in tumor growth—has been highlighted in various studies. For instance, it has been shown to modulate pathways involved in cell proliferation and apoptosis .

3. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction to form amine derivatives that interact with nucleophilic sites on proteins and enzymes .

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory and cancer pathways. This inhibition can alter cellular signaling cascades critical for disease progression .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

Q & A

Q. What methodologies are effective in elucidating the compound's hydrogen-bonding networks and their implications for molecular packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.